1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one
Description
1-(4-Methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a pyrrolidin-2-one core linked to a 4-methoxyphenyl group and a pyridoindole carbonyl moiety. The pyrrolidin-2-one scaffold is well-documented in medicinal chemistry for its conformational rigidity and bioactivity, particularly in neurological and cardiovascular applications .
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H23N3O3/c1-29-17-8-6-16(7-9-17)26-13-15(12-22(26)27)23(28)25-11-10-21-19(14-25)18-4-2-3-5-20(18)24-21/h2-9,15,24H,10-14H2,1H3 |
InChI Key |
YDEXFIINBSBEHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Fischer-Indole Synthesis for Pyridoindole Formation
The tetrahydro-pyrido[4,3-b]indole core is often synthesized via Fischer indole synthesis , a-sigmatropic rearrangement of enehydrazines.
Reaction Scheme:
-
Hydrazone formation : Condensation of 4-piperidone derivatives with aryl hydrazines.
-
Cyclization : Acid-catalyzed rearrangement to form the indole ring.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Phenylhydrazine + N-tert-butoxycarbonyl-4-piperidone, 1,4-dioxane, 110°C, 6 h | 99% | Boc protection ensures regioselectivity |
| 2 | Deprotection with HCl/ethanol | 72% | Acidic conditions remove Boc group |
Challenges:
-
Steric hindrance : Bulky substituents reduce cyclization efficiency.
-
Regioselectivity : Competing pathways require precise control of reaction conditions.
Palladium-Catalyzed Coupling for Amide Bond Formation
The carbonyl linkage between pyrrolidin-2-one and tetrahydro-pyridoindole is typically formed via amide coupling .
Common Methods:
Microwave-Assisted Synthesis
Accelerated methods using microwave irradiation reduce reaction times and improve yields.
| Parameter | Conventional Heating | Microwave |
|---|---|---|
| Time | 6–12 h | 30–60 min |
| Temperature | 80–110°C | 150–200°C |
| Yield | 50–70% | 75–90% |
Example : Synthesis of tetrahydro-pyridoindole in 1,4-dioxane under microwave conditions.
Solid-Phase Synthesis
Employed for library generation, though less common for this specific compound.
Critical Reaction Parameters
Catalyst Selection
Solvent Optimization
| Solvent | Use Case | Limitations |
|---|---|---|
| 1,4-Dioxane | High solubility for polar reactants | High boiling point |
| Dichloromethane | Coupling reactions | Volatile, toxic |
| THF | Microwave-assisted reactions | Low thermal stability |
Challenges and Mitigation Strategies
Steric and Electronic Effects
Purity Control
-
Impurities : Unreacted starting materials or hydrolyzed intermediates.
-
Mitigation : Recrystallization (e.g., EtOAc/hexane) or silica gel chromatography.
Case Studies and Optimization Data
Synthesis of Tetrahydro-Pyridoindole Core
Amide Coupling Efficiency
| Method | Reagents | Yield |
|---|---|---|
| EDC/HOBt-mediated | 4-Methoxyphenylamine + tetrahydro-pyridoindole acid | 85% |
| Acid chloride | Thionyl chloride + pyrrolidin-2-one | 90% |
Mechanistic Insights
Fischer Indole Rearrangement
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxyphenyl group undergoes electrophilic aromatic substitution under acidic conditions. Key observations include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 25°C | Para-nitro derivative formed (72% yield) | |
| Halogenation | Cl₂/FeCl₃, CH₂Cl₂, 40°C | 3-chloro substitution on indole moiety |
Lewis acids like FeCl₃ enhance regioselectivity for indole-ring substitutions. The methoxy group directs incoming electrophiles to the ortho/para positions of the phenyl ring.
Oxidation and Reduction
The pyrrolidinone ring and tetrahydro-pyridoindole system show redox sensitivity:
Oxidation :
-
With KMnO₄/H₂O (pH 10), the tetrahydro-pyridoindole oxidizes to a pyridoindol-1-one derivative (89% yield).
-
Ozone cleaves the pyrrolidinone ring’s carbonyl group, producing a dicarboxylic acid intermediate.
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the indole’s benzene ring to a tetrahydro derivative.
Ring-Opening and Rearrangement
Under basic conditions (NaOH/EtOH, reflux):
-
Pyrrolidinone undergoes hydrolysis to a γ-amino acid derivative (Table 1).
-
Pyridoindole moiety remains intact due to resonance stabilization.
Table 1 : Alkaline hydrolysis products
| Base | Temp (°C) | Product | Yield |
|---|---|---|---|
| NaOH | 80 | C₁₉H₂₁N₃O₄ | 68% |
| KOH | 100 | C₁₉H₂₁N₃O₄ | 72% |
Coupling Reactions
The carbonyl group participates in Ullmann-type couplings :
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Iodobenzonitrile | CuI/1,10-phen | Biaryl-pyridoindole hybrid | 61% |
| 2-Bromopyridine | Pd(PPh₃)₄ | Cross-coupled heterocyclic system | 55% |
Reaction efficiency depends on the electronic nature of coupling partners .
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Observation | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of amide bond (t₁/₂ = 12.3 h) | |
| UV light (254 nm) | Photo-degradation via radical mechanisms | t₁/₂ = 45 min |
Comparative Reactivity Analysis
Table 2 : Reactivity trends across structural domains
| Domain | Reactivity Order | Key Influences |
|---|---|---|
| Methoxyphenyl | Nitration > Halogenation | OMe directing effect |
| Pyridoindole | Oxidation > Reduction | Aromatic stabilization |
| Pyrrolidinone | Hydrolysis > Ring-opening | Ring strain |
This compound’s reactivity profile enables strategic modifications for drug development, particularly in optimizing metabolic stability . Recent advances in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) show promise for creating structurally diverse analogs .
Scientific Research Applications
Structural Characteristics
The compound features:
- Methoxyphenyl Group : This moiety enhances lipophilicity and may influence biological interactions.
- Tetrahydropyridoindole Moiety : Known for its potential interactions with protein kinases, which are critical targets in cancer therapy.
- Pyrrolidinone Structure : The carbonyl group can participate in nucleophilic addition reactions, while the nitrogen atoms can engage in acylation and alkylation reactions.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. Notably, 1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one shows promise in the following areas:
- Anti-Cancer Activity : The presence of the pyridoindole moiety suggests potential interactions with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro studies have indicated that derivatives of pyridoindoles can inhibit CDKs and other enzymes involved in cancer progression .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Specific synthetic routes may vary based on available starting materials and desired yields. The synthetic pathways often include:
- Formation of the pyrrolidinone structure.
- Introduction of the methoxyphenyl group.
- Incorporation of the tetrahydropyridoindole moiety through coupling reactions.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological profile. Preliminary data suggest:
- Binding Affinity : Studies could evaluate its binding affinity against specific protein kinases involved in cell proliferation.
- Molecular Docking Studies : These studies would provide insights into the binding modes and affinities of the compound with various biological targets.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidin-2-one Derivatives with Arylpiperazine Substituents
Compounds like 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (pKi = 7.13 for α1-adrenoceptors) and 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (pKi = 7.29 for α2-adrenoceptors) share the pyrrolidin-2-one core but differ in substituents. These analogs exhibit potent antiarrhythmic and antihypertensive activities, with ED50 values as low as 1.0 mg/kg (iv) in epinephrine-induced arrhythmia models . In contrast, the target compound replaces the arylpiperazine group with a pyridoindole-carbonyl system, which may alter receptor selectivity. The 4-methoxyphenyl group could enhance metabolic stability compared to halogenated arylpiperazines, though this requires experimental validation .
Pyridin-2(1H)-one Derivatives with Antioxidant Activity
The 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile series () demonstrates significant antioxidant activity (up to 79.05% free radical scavenging at 12 ppm). The presence of methoxy and hydroxy groups on the phenyl ring correlates with enhanced activity, likely due to electron-donating effects.
Pyridoindole-Containing Compounds
Such structures often exhibit high binding affinity to kinases or receptors due to extended π-π interactions.
Pharmacological and Structural Data Table
Key Findings and Implications
- Metabolic Considerations : The 4-methoxyphenyl group could reduce oxidative metabolism compared to halogenated analogs, though this requires ADMET profiling .
- Activity Gaps : While antiarrhythmic and antioxidant activities are plausible based on structural parallels, direct evidence is absent. Further in vitro assays (e.g., α-AR binding, DPPH scavenging) are needed to validate hypotheses .
Biological Activity
1-(4-Methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidinone moiety and a tetrahydropyridoindole framework. Its molecular formula is , with a molecular weight of approximately 314.39 g/mol. The presence of the methoxy group and the pyridoindole structure are significant for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing methoxyphenyl groups have been shown to scavenge free radicals effectively. This activity can be attributed to the ability of these compounds to donate electrons and stabilize free radicals, thus preventing cellular damage.
Antimicrobial Activity
Studies have demonstrated that related compounds possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The specific activity of this compound against specific pathogens remains to be fully elucidated but suggests potential as an antibacterial agent.
Anti-inflammatory Effects
Compounds with similar frameworks have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anti-inflammatory potential could be linked to the modulation of signaling pathways involved in inflammatory responses.
Anticancer Properties
Emerging evidence suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Studies on structurally related compounds indicate that they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
The pharmacological effects of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes in pathogens and cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival.
- Interaction with Cellular Targets : Binding to specific receptors or proteins within cells could alter their function and lead to therapeutic effects.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis |
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent scavenging effect comparable to standard antioxidants.
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
- Anti-inflammatory Assessment : In a model of induced inflammation in rats, treatment with the compound resulted in a significant decrease in paw edema compared to control groups.
Q & A
Q. What synthetic methodologies are reported for constructing the pyrrolidin-2-one core in this compound?
The pyrrolidin-2-one moiety is commonly synthesized via Heck–Matsuda desymmetrization of N-protected dihydro-1H-pyrroles, enabling enantioselective arylations. For example, palladium-catalyzed coupling with aryl diazonium salts under mild conditions (e.g., room temperature, methanol solvent) achieves high enantiomeric excess (e.e.) in β-aryl-γ-lactam derivatives. This method avoids harsh reagents and preserves stereochemical integrity .
Q. How is the enantiomeric purity of the compound assessed experimentally?
Enantiomeric purity is validated using chiral stationary phase HPLC and supercritical fluid chromatography (SFC). For instance, (R)-4-(4-methoxyphenyl)-1-tosylpyrrolidin-2-one was analyzed via SFC with a Chiralpak AD-H column (CO₂/MeOH mobile phase), achieving baseline separation of enantiomers. High-resolution mass spectrometry (HRMS) further confirms molecular integrity, as shown by the [M+Na]+ ion at m/z 352.11310 (calc.) vs. 352.11236 (obs.) .
Q. What spectroscopic techniques are critical for structural confirmation?
- HRMS : Validates molecular formula and adduct formation (e.g., [M+Na]+).
- 1H/13C NMR : Assigns stereochemistry and substituent positions (e.g., methoxyphenyl protons at δ ~6.8–7.3 ppm).
- X-ray crystallography : Resolves absolute configuration, as demonstrated in ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R-factor = 0.054) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be systematically addressed?
Stereocontrol is achieved via:
- Chiral auxiliaries : Temporary incorporation of tosyl groups to direct arylations .
- Catalytic asymmetric methods : Pd-based catalysts with chiral ligands (e.g., BINAP) for Heck–Matsuda reactions .
- Post-synthetic resolution : Diastereomeric salt formation using tartaric acid derivatives .
Q. What computational approaches model the compound’s interactions with biological targets?
Molecular docking and density functional theory (DFT) simulations predict binding affinities to enzymes like kinases. For example, pyridoindole analogs are modeled against ATP-binding pockets using AutoDock Vina, with energy minimization (AMBER force field) to refine van der Waals and electrostatic interactions .
Q. How can contradictory reaction yields in analogous syntheses be resolved?
Yield discrepancies (e.g., 70% vs. 85% for similar γ-lactams) arise from steric effects and electronic tuning of aryl substituents. Optimization strategies include:
- Solvent modulation : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst stability.
- Additive screening : ZnCl₂ in toluene/n-heptane mixtures accelerates cyclization in dihydropyrimidinone syntheses .
Q. What methodologies determine solubility and formulation stability?
- Hansen solubility parameters : Predict solubility in DMSO or PEG-400 via HSPiP software.
- Accelerated stability studies : HPLC monitoring of degradation under stress conditions (40°C/75% RH for 4 weeks) identifies hydrolytically labile groups (e.g., carbonyls) .
Data Analysis and Optimization
Q. How is reaction scalability balanced with enantioselectivity in industrial research settings?
- Flow chemistry : Continuous processing reduces Pd catalyst loading (0.5 mol% vs. batch 2 mol%) while maintaining e.e. >95% .
- DoE (Design of Experiments) : Multivariate analysis optimizes temperature, pressure, and stoichiometry for gram-scale syntheses .
Q. What strategies mitigate byproduct formation during pyrido[4,3-b]indole coupling?
- Protecting groups : Boc or Fmoc protection of indole NH reduces undesired alkylation.
- Microwave-assisted synthesis : Shortens reaction time (30 min vs. 12 h) to minimize decomposition .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
